2-(3,5-Dichlorophenyl)benzo[d]oxazole
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Overview
Description
2-(3,5-Dichlorophenyl)benzo[d]oxazole is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their wide range of biological activities and are used in various medicinal and industrial applications. The presence of the dichlorophenyl group in this compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol with 3,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the benzoxazole ring. The reaction mixture is usually heated to reflux to ensure complete cyclization .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as nickel or palladium can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, which can have enhanced biological activities and different chemical properties .
Scientific Research Applications
2-(3,5-Dichlorophenyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)benzo[d]oxazole involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it can inhibit the aggregation of amyloid fibrils, which is beneficial in treating amyloid-related diseases .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichlorophenyl)benzo[d]oxazole-6-carboxylic acid:
2-Methoxybenzo[d]oxazole: Exhibits excellent antifungal activity.
2-Ethoxybenzo[d]oxazole: Known for its antibacterial properties.
Uniqueness
This compound is unique due to its dichlorophenyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound in both medicinal and industrial applications .
Properties
Molecular Formula |
C13H7Cl2NO |
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Molecular Weight |
264.10 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7Cl2NO/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H |
InChI Key |
PBKJYZISDWROOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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